molecular formula C13H11NO2S B14437548 N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine CAS No. 77822-85-6

N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine

Cat. No.: B14437548
CAS No.: 77822-85-6
M. Wt: 245.30 g/mol
InChI Key: PVMGWZBYNSFLEI-UHFFFAOYSA-N
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Description

N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is an organic compound that features a benzodioxole ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide
  • N’-((3-Methyl-2-thienyl)methylene)-2-pyrazinecarbohydrazide
  • N’-((3-Methyl-2-thienyl)methylene)nicotinohydrazide

Uniqueness

N-((3-Methyl-2-thienyl)methylene)-1,3-benzodioxol-5-amine is unique due to its benzodioxole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

77822-85-6

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C13H11NO2S/c1-9-4-5-17-13(9)7-14-10-2-3-11-12(6-10)16-8-15-11/h2-7H,8H2,1H3

InChI Key

PVMGWZBYNSFLEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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